2-(1,3,2-Dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2-(1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQMGDGEEHPZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2 1,3,2 Dioxaborolan 2 Yl Pyridine
Cross-Coupling Reactions Utilizing Pyridylboronates
The development of efficient synthetic methodologies for the construction of biaryl and related structures is a cornerstone of modern organic chemistry, with applications spanning materials science to medicinal chemistry. Among the various strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful tool for carbon-carbon bond formation due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. youtube.com However, the use of 2-pyridylboronates, such as 2-(1,3,2-dioxaborolan-2-yl)pyridine, presents unique challenges. These electron-deficient heteroaryl boron derivatives often exhibit slow rates of transmetalation and are susceptible to protodeboronation, which can hinder their effectiveness in cross-coupling reactions. nih.gov
Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation.youtube.comnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netbeilstein-journals.orgclaremont.edunih.govnih.govyoutube.comresearchgate.netscholaris.ca
The Suzuki-Miyaura reaction stands as a premier method for forging carbon-carbon bonds. youtube.com Despite its broad utility, the coupling of 2-pyridyl nucleophiles has been historically problematic due to the instability and poor reactivity of 2-pyridyl boron reagents. researchgate.netnih.gov This "2-pyridyl problem" stems from the electron-deficient nature of the pyridine (B92270) ring and the propensity of the boronate to undergo protodeboronation. nih.govresearchgate.net Nevertheless, significant progress has been made in developing catalytic systems that can effectively couple 2-(1,3,2-dioxaborolan-2-yl)pyridine and related 2-pyridylboronates. nih.gov
2-(1,3,2-Dioxaborolan-2-yl)pyridine and its derivatives have been successfully coupled with a range of aryl and heteroaryl halides. Early methods primarily focused on aryl iodides as coupling partners. nih.gov However, advancements in catalyst design have enabled the use of more readily available and less reactive aryl bromides and even chlorides. nih.gov
For instance, a catalyst system based on Pd2dba3 and specific phosphite (B83602) or phosphine (B1218219) oxide ligands has proven effective for the Suzuki-Miyaura reactions of lithium triisopropyl 2-pyridylboronates with aryl and heteroaryl bromides. nih.gov This system has been shown to couple a variety of substituted aryl bromides, including those with electron-withdrawing groups, electron-donating groups, and ortho-substituents, in good to excellent yields. nih.gov Heteroaryl bromides such as 5-bromopyrimidine (B23866) and 4-bromoisoquinoline (B23445) are also suitable coupling partners. nih.gov
The reactivity of 2-pyridylboronates can be influenced by the nature of the boronate itself. While the pinacol (B44631) ester is a common choice, other derivatives like those stabilized by N-phenyldiethanolamine or N-methyliminodiacetic acid (MIDA) have been developed to enhance stability and reactivity. researchgate.netresearchgate.net The N-phenyldiethanolamine-stabilized boronate, for example, has been used in couplings with aryl bromides and iodides. researchgate.net MIDA boronates have also been successfully employed in Suzuki-Miyaura cross-couplings. researchgate.netfigshare.com
The following table summarizes the reactivity of 2-pyridylboronates with various coupling partners:
| Boronate Type | Coupling Partner | Catalyst System Example | Yield Range | Reference |
|---|---|---|---|---|
| Lithium triisopropyl 2-pyridylboronate | Aryl/Heteroaryl Bromides | Pd2dba3 / Phosphite or Phosphine Oxide Ligand | Good to Excellent | nih.gov |
| N-phenyldiethanolamine-stabilized 2-pyridylboronate | Aryl Bromides and Iodides | Not specified in provided text | 10-89% | researchgate.net |
| 2-Pyridyl MIDA boronate | Aryl Halides | Palladium-based, copper-free | Not specified in provided text | researchgate.netfigshare.com |
| 2-Pyridyl pinacol boronate | Aryl Chlorides | Nickel-based | Not specified in provided text | acs.org |
The success of the Suzuki-Miyaura coupling of 2-pyridylboronates is highly dependent on the choice of catalyst, ligand, base, and solvent. The development of highly active and air-stable phosphine ligands has been crucial for achieving efficient couplings. nih.gov
Catalytic systems often employ a palladium source, such as Pd2(dba)3 or Pd(OAc)2, in combination with a specific ligand. nih.govnih.gov For the coupling of lithium triisopropyl 2-pyridylboronates with aryl bromides, a catalyst based on Pd2dba3 and a phosphite or phosphine oxide ligand was found to be highly effective. nih.gov For the more challenging coupling with aryl chlorides, a different supporting ligand was required to achieve a more active catalyst. nih.gov
The choice of base is also critical. Potassium fluoride (B91410) (KF) has been used effectively in these reactions. nih.gov The solvent can also play a significant role, with dioxane being a common choice. nih.gov
In some cases, the addition of a copper co-catalyst has been found to be essential, although this raises questions about whether the improved efficacy is due to the stabilized boronate or the copper(I) salt. researchgate.netresearchgate.net However, copper-free systems have also been developed, particularly for the coupling of 2-pyridyl MIDA boronates in water using micellar catalysis. researchgate.netfigshare.com
The following table highlights the influence of various catalytic components and reaction conditions:
| Parameter | Influence on Reaction | Example | Reference |
|---|---|---|---|
| Catalyst | Crucial for activating both coupling partners. | Pd2(dba)3, Pd(OAc)2 | nih.govnih.gov |
| Ligand | Stabilizes the palladium catalyst and influences its reactivity. | Phosphite, phosphine oxide, RuPhos | nih.govnih.gov |
| Base | Activates the boronate and facilitates transmetalation. | KF, K3PO4 | nih.govnih.gov |
| Solvent | Affects solubility and reaction kinetics. | Dioxane, n-butanol, water (micellar) | nih.govnih.govresearchgate.netfigshare.com |
| Co-catalyst | Can enhance reaction rates, though copper-free systems exist. | Copper(I) salts | researchgate.netresearchgate.net |
Chan-Lam Coupling for Carbon-Nitrogen and Carbon-Oxygen Bond Formation.researchgate.net
The Chan-Lam coupling reaction provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using boronic acids. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction offers an alternative to the more common palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgyoutube.com A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and open to the air. wikipedia.orgorganic-chemistry.org
The reaction involves the coupling of an aryl boronic acid with an amine or an alcohol to form the corresponding secondary aryl amine or aryl ether. wikipedia.org The mechanism is complex but is understood to proceed through the formation of a copper-aryl complex, followed by reductive elimination from a copper(III) intermediate. wikipedia.org
While the primary focus of the provided context is on C-C bond formation, the principles of the Chan-Lam coupling can be extended to 2-(1,3,2-dioxaborolan-2-yl)pyridine. This would involve the reaction of the pyridylboronate with various amines or alcohols to form 2-amino- or 2-alkoxypyridines, respectively. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate. organic-chemistry.orgnih.gov The scope of the Chan-Lam reaction is broad, encompassing a variety of N-H and O-H containing compounds, including phenols, anilines, amides, and carbamates. organic-chemistry.org
Exploration of Other Transition Metal-Catalyzed Coupling Reactions.researchgate.netthieme-connect.com
Beyond the Suzuki-Miyaura and Chan-Lam couplings, 2-(1,3,2-dioxaborolan-2-yl)pyridine and related organoboron compounds can participate in other transition metal-catalyzed reactions.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org While the standard substrates are halides, the use of organoboron compounds in Sonogashira-type reactions has been explored. researchgate.net This would allow for the synthesis of 2-alkynylpyridines. Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org While the traditional Heck reaction does not directly utilize organoboron reagents as the primary coupling partner, variations and related C-H activation methodologies could potentially involve pyridylboronates. For instance, an intramolecular amino-Heck reaction has been used to form pyridine compounds. wikipedia.org
Functional Group Transformations on the Pyridine and Dioxaborolane Moieties
The pyridine ring is a versatile scaffold that can undergo various functional group transformations. The presence of the dioxaborolane group on 2-(1,3,2-dioxaborolan-2-yl)pyridine introduces both opportunities and challenges for further chemical modification.
The pyridine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqyoutube.com Reactions like nitration and halogenation require vigorous conditions. uoanbar.edu.iq Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq The boryl group at the 2-position can influence the regioselectivity of these reactions.
Transformations involving the dioxaborolane moiety are also possible. The pinacol ester is relatively stable but can be hydrolyzed to the corresponding boronic acid under certain conditions. organic-chemistry.org This boronic acid can then participate in various coupling reactions. Alternatively, the pinacol boronate can be directly used in many cross-coupling reactions without prior hydrolysis. organic-chemistry.org The Miyaura borylation reaction itself is a key transformation for synthesizing the boronate from the corresponding halide. organic-chemistry.org
Further functionalization can also be achieved through C-H activation strategies on the pyridine ring, offering an alternative to traditional cross-coupling methods that rely on pre-functionalized starting materials. nih.gov
Oxidation Reactions Affecting Boronic Ester and Pyridine Ring
The oxidation of 2-(1,3,2-Dioxaborolan-2-yl)pyridine can affect both the boronic ester group and the pyridine ring. The pyridine ring nitrogen can be oxidized to form pyridine N-oxides. researchgate.net This transformation is often achieved using oxidizing agents like hydrogen peroxide, peracetic acid, m-chloroperbenzoic acid (m-CPBA), or Oxone. researchgate.netosti.gov The formation of the N-oxide can influence the electronic properties of the pyridine ring, making it more susceptible to certain subsequent reactions.
The boronic ester moiety itself can undergo oxidation. Under specific conditions, this can lead to the formation of a phenol, although this reaction is more commonly associated with arylboronic acids. The stability of the dioxaborolane ring is a factor in these reactions, as harsh oxidizing conditions can lead to its cleavage.
In some instances, oxidation can lead to more complex product mixtures. For example, the oxidation of related 2-(pyridin-2-yl)-N,N-diphenylacetamides with various peroxy acids has been shown to yield multiple products, indicating that the reaction pathway can be sensitive to the specific oxidant and reaction conditions used. osti.gov
The following table summarizes the outcomes of various oxidation reactions on pyridine derivatives:
| Oxidizing Agent | Substrate | Product | Reference |
| Hydrogen Peroxide (H₂O₂) | Pyridine | Pyridine N-oxide | researchgate.net |
| Peracetic Acid | 2-(Pyridin-2-yl)-N,N-diphenylacetamide | Multiple oxidation products | osti.gov |
| m-Chloroperbenzoic Acid (m-CPBA) | 2-(Pyridin-2-yl)-N,N-diphenylacetamide | Multiple oxidation products | osti.gov |
| Oxone | 2-(Pyridin-2-yl)-N,N-diphenylacetamide | Multiple oxidation products | osti.gov |
| Silver(I) oxide (Ag₂O) / Isopropyl iodide | Pyridine-2-methanol | Isopropyl picolinate | researchgate.net |
Reduction Reactions, Including Pyridine Ring Hydrogenation to Piperidine (B6355638) Derivatives
The pyridine ring of 2-(1,3,2-Dioxaborolan-2-yl)pyridine is susceptible to reduction, most notably through hydrogenation to yield piperidine derivatives. This transformation is significant as the piperidine scaffold is a common motif in many pharmaceuticals. liv.ac.uk
The hydrogenation of pyridines can be achieved using various catalysts and conditions. Heterogeneous catalysts such as rhodium on carbon (Rh/C) have been effectively used for the hydrogenation of borylated pyridines. rsc.org For instance, the hydrogenation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (B57551) using Rh/C and hydrogen gas can lead to the corresponding borylated piperidine. rsc.org The reaction conditions, such as solvent and the presence of additives like hydrochloric acid, can influence the outcome and selectivity of the reduction. rsc.org
Transfer hydrogenation offers an alternative to using hydrogen gas. A rhodium complex, [Cp*RhCl₂]₂, promoted by an iodide anion, has been shown to efficiently catalyze the transfer hydrogenation of quaternary pyridinium (B92312) salts to produce both piperidines and 1,2,3,6-tetrahydropyridines, depending on the substitution pattern of the pyridine ring. liv.ac.uk
It's important to note that the boronic ester group can also be affected during reduction. In some cases, deborylation, the cleavage of the C-B bond, can occur as a side reaction. rsc.org
The table below outlines different reduction methods for pyridine derivatives:
| Catalyst/Reagent | Substrate | Product | Key Features | Reference |
| 5% Rh/C, H₂ | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | Hydrogenation of the pyridine ring. | rsc.org |
| [Cp*RhCl₂]₂, HCOOH-Et₃N, KI | N-benzyl-2-methylpyridinium bromide | N-benzyl-2-methylpiperidine | Transfer hydrogenation of a quaternary pyridinium salt. | liv.ac.uk |
| 5% Rh/C, H₂ | 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-ium bromide | Hydrogenation with concomitant debromination. | rsc.org |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring in 2-(1,3,2-Dioxaborolan-2-yl)pyridine can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the boronic ester group and the nitrogen atom.
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The boronic ester group further deactivates the ring. However, under forcing conditions, electrophilic substitution can occur, typically at the 3- or 5-position.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the boronic ester at the 2-position, makes it more susceptible to nucleophilic aromatic substitution. This is particularly true for positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). A good leaving group at one of these positions can be displaced by a nucleophile.
The Suzuki-Miyaura cross-coupling reaction is a prime example of a transition-metal-catalyzed reaction where the pyridylboronate acts as a nucleophilic partner. researchgate.netyoutube.com However, 2-pyridylboron reagents can be challenging coupling partners due to their instability and propensity for protodeboronation. researchgate.net Despite these challenges, methods have been developed to facilitate their use in cross-coupling reactions with various (hetero)aryl electrophiles. researchgate.net
Mechanistic Pathways of Key Reactions Involving Pyridylboronates
Understanding the mechanistic pathways of reactions involving pyridylboronates is crucial for optimizing reaction conditions and expanding their synthetic utility.
Elucidation of Palladium-Catalyzed Processes and Catalytic Cycles
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are fundamental transformations for pyridylboronates. libretexts.orgyoutube.com The generally accepted catalytic cycle involves three main steps: libretexts.orgyoutube.com
Oxidative Addition: A palladium(0) complex undergoes oxidative addition to an organic halide (Ar-X), forming a palladium(II) intermediate. libretexts.orgyoutube.com This step is often the rate-determining step in the cycle. libretexts.org
Transmetalation: The organic group from the pyridylboronate is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base to activate the boronic ester. organic-chemistry.orgyoutube.com
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com
For challenging substrates like 2-pyridylboronates, modifications to the standard conditions are often necessary. The use of specific ligands and additives, such as copper(I) salts, can play a role in the transmetalation step, possibly through the formation of an intermediate 2-pyridyl copper species. nih.gov
The following table details the steps in the Suzuki-Miyaura catalytic cycle:
| Step | Description | Reactants | Intermediate/Product |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. | Pd(0) complex, Aryl halide (Ar-X) | Pd(II) intermediate (Ar-Pd-X) |
| Transmetalation | The organic group from the organoboron reagent replaces the halide on the Pd(II) complex. | Ar-Pd-X, Pyridylboronate, Base | Di-organopalladium(II) complex (Ar-Pd-Pyridyl) |
| Reductive Elimination | The two organic groups couple and are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. | Ar-Pd-Pyridyl | Biaryl product (Ar-Pyridyl), Pd(0) complex |
Mechanistic Insights into C-H Borylation of Pyridines
Direct C-H borylation is an atom-economical method for synthesizing pyridylboronates. Iridium-catalyzed C-H borylation is a prominent method, but the nitrogen lone pair of the pyridine can inhibit the catalyst. rsc.org To overcome this, strategies such as introducing a substituent at the C-2 position have been developed. rsc.org
Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the mechanism of C-H borylation. rsc.org For some catalyst systems, the liberation of hydrogen (H₂) has been identified as the rate-determining step in the proposed catalytic cycle. rsc.org The electronic properties of the pyridine ring, influenced by substituents, play a crucial role in the efficiency of the borylation reaction. rsc.org
In some cases, a cooperative catalysis approach, using both an iridium catalyst and a Lewis acid, has been used to achieve regioselective C-H borylation of pyridines at the meta or para positions. thieme-connect.de The Lewis acid is thought to coordinate to the pyridine nitrogen, modulating its electronic properties and sterically directing the borylation. thieme-connect.de
Studies on Stereoselective Transformations and Chiral Induction with Boron
Stereoselective reactions involving boron compounds allow for the creation of chiral molecules with high stereocontrol. youtube.comkhanacademy.org While the focus here is on 2-(1,3,2-Dioxaborolan-2-yl)pyridine, which is achiral, the principles of stereoselectivity are relevant when it participates in reactions that generate new stereocenters.
For instance, in the hydrogenation of substituted borylated pyridines, the stereochemistry of the resulting piperidine can be controlled. rsc.org The hydrogenation of a disubstituted pyridine can lead to either cis or trans isomers, and the outcome can be influenced by the catalyst and the substitution pattern of the starting material.
Furthermore, strategies for stereoselective boron-masking of polyborylated alkenes have been developed. chemrxiv.org These methods allow for the selective transformation of one boryl group over another, providing access to stereodefined polyfunctionalized molecules. chemrxiv.org While not directly involving 2-(1,3,2-Dioxaborolan-2-yl)pyridine, these studies highlight the potential for controlling stereochemistry in reactions of organoboron compounds.
Theoretical and Computational Chemistry Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry of 2-(1,3,2-Dioxaborolan-2-yl)pyridine. The B3LYP hybrid functional, often paired with a basis set such as 6-311+G(2d,p), is a common and reliable choice for such calculations, balancing computational cost with accuracy.
These calculations would yield the most stable three-dimensional arrangement of the atoms, providing precise values for bond lengths, bond angles, and dihedral angles. For 2-(1,3,2-Dioxaborolan-2-yl)pyridine, key structural parameters of interest would include the C-B bond length connecting the pyridine and dioxaborolane rings, the B-O bond lengths within the boronate ester, and the geometry around the boron atom. The planarity of the pyridine ring and the conformation of the dioxaborolane ring would also be determined. Based on studies of similar aromatic boronate esters, the boron atom is expected to have a trigonal planar geometry.
Time-Dependent DFT (TD-DFT) calculations are an extension of DFT used to investigate the excited states of the molecule. These calculations are crucial for understanding the molecule's electronic absorption properties, such as its UV-Visible spectrum. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).
A hypothetical table of selected optimized geometric parameters for 2-(1,3,2-Dioxaborolan-2-yl)pyridine, as would be obtained from a DFT calculation, is presented below for illustrative purposes. The exact values would be dependent on the specific level of theory and basis set used.
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| r(C-B) | Bond length between pyridine C2 and Boron | ~1.56 |
| r(B-O) | Average bond length in the dioxaborolane ring | ~1.37 |
| ∠(C-C-B) | Bond angle involving the pyridine ring and Boron | ~121.0 |
| ∠(O-B-O) | Bond angle within the dioxaborolane ring | ~112.0 |
| τ(C-C-B-O) | Dihedral angle between the pyridine and dioxaborolane rings | ~0.0 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation.
For 2-(1,3,2-Dioxaborolan-2-yl)pyridine, DFT calculations would reveal the spatial distribution and energies of these orbitals. It is expected that the HOMO would be primarily localized on the electron-rich pyridine ring, while the LUMO may have significant contributions from the boron atom and the π* orbitals of the pyridine ring. A smaller HOMO-LUMO gap generally implies higher reactivity.
TD-DFT calculations would further elucidate the nature of electronic transitions. The primary electronic transitions are often from the HOMO to the LUMO. The analysis of these transitions helps in assigning the bands observed in the experimental UV-Visible spectrum. The calculated oscillator strength for each transition indicates its probability, with higher values corresponding to more intense absorption bands.
Below is an illustrative table of the kind of data that would be generated for the frontier molecular orbitals of 2-(1,3,2-Dioxaborolan-2-yl)pyridine.
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.0 |
Conformational analysis of 2-(1,3,2-Dioxaborolan-2-yl)pyridine is crucial as the rotation around the C-B bond can lead to different spatial arrangements of the pyridine and dioxaborolane rings. Computational methods can map the potential energy surface as a function of the dihedral angle between the two rings. This analysis would reveal the most stable conformer(s) and the energy barriers to rotation. For many 2-substituted pyridines, a planar conformation where the substituent lies in the same plane as the pyridine ring is often the most stable due to favorable electronic interactions.
Furthermore, computational methods can predict various spectroscopic properties beyond the electronic spectrum. By calculating the vibrational frequencies from the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. Comparing these predicted spectra with experimental data can aid in the assignment of vibrational modes to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, and ¹¹B) can be calculated and compared with experimental spectra to confirm the molecular structure.
An example of a data table that could be generated from such a computational spectroscopic prediction is shown below.
| Spectroscopic Property | Predicted Value | Experimental Correlation |
|---|---|---|
| Calculated λmax (UV-Vis) | ~280 nm | Corresponds to π → π* transitions in the pyridine ring |
| Calculated ν(C=N) (IR) | ~1590 cm-1 | Pyridine ring stretching vibration |
| Calculated ν(B-O) (IR) | ~1350 cm-1 | B-O stretching in the dioxaborolane ring |
| Calculated δ(¹¹B NMR) | ~30 ppm | Chemical shift for a trigonal boron in a boronate ester |
Applications of 2 1,3,2 Dioxaborolan 2 Yl Pyridine in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecular Architectures
The utility of 2-(1,3,2-Dioxaborolan-2-yl)pyridine as a foundational element for constructing intricate molecular structures is widely recognized. semanticscholar.org Its capacity to participate in a variety of coupling reactions makes it an invaluable tool for synthetic chemists. This compound and its derivatives are instrumental in the modular synthesis of complex, function-inspired materials. semanticscholar.org
The pyridine (B92270) moiety of the molecule offers a site for various chemical modifications, while the dioxaborolane group is a key player in carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction is a cornerstone of modern organic chemistry, enabling the efficient construction of biaryl compounds, which are prevalent in many biologically active molecules and functional materials. researchgate.netnih.gov
The strategic use of 2-(1,3,2-Dioxaborolan-2-yl)pyridine and its isomers, such as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, allows for the precise introduction of the pyridyl motif into a larger molecular framework. chemicalbook.comnih.gov This has been demonstrated in the synthesis of polyazatriaryl ligands and pyrrolo[2,3-b]pyridine derivatives, which are known to act as kinase modulators. chemicalbook.com
The ability to create diverse molecular architectures is further enhanced by the commercial availability of a wide range of pyridine boronic acid building blocks. researchgate.net This accessibility facilitates the rapid generation of compound libraries for various applications, including drug discovery and materials science. nih.gov The development of teraryl-based α-helix mimetics, for instance, has benefited from the use of pyridine-containing boronic acid building blocks to improve water solubility. researchgate.net
Utilization in the Synthesis of Specialty Chemicals
The application of 2-(1,3,2-Dioxaborolan-2-yl)pyridine extends to the synthesis of various specialty chemicals, including precursors for agrochemicals and intermediates for fine chemicals.
Precursors for Agrochemicals Development
Pyridine-based compounds are of significant importance in the agrochemical industry, serving as fungicides, insecticides, and herbicides. researchgate.net The pyridine ring is a common structural feature in many top-selling agrochemicals. researchgate.net 2-(1,3,2-Dioxaborolan-2-yl)pyridine and its derivatives serve as key intermediates in the synthesis of these complex agrochemical molecules. researchgate.netpharmaffiliates.com
The versatility of the boronic ester group allows for its conversion into a variety of functional groups, enabling the synthesis of a diverse range of pyridine-containing agrochemicals. For example, pyridine-2,3-dicarboxylic acid compounds, useful as intermediates for herbicides, can be prepared through processes involving pyridine derivatives. google.com
Intermediates in Fine Chemical Production
In the realm of fine chemical production, 2-(1,3,2-Dioxaborolan-2-yl)pyridine and its related compounds are valuable intermediates. clearsynth.com They are utilized in the synthesis of a wide array of complex organic molecules that find use in pharmaceuticals, fragrances, and other high-value chemical products. researchgate.netchemscene.com
The ability to participate in sequential borylation and Suzuki-Miyaura coupling reactions makes these compounds particularly useful for constructing elaborate molecular frameworks from simpler starting materials. chemicalbook.com This is exemplified by their use in preparing polyazatriaryl ligands and other complex heterocyclic structures. chemicalbook.com
Integration into Material Science Research
The unique electronic and structural properties of boron-containing compounds have led to their increasing use in materials science. 2-(1,3,2-Dioxaborolan-2-yl)pyridine is a key precursor in the development of novel boron-containing polymers, nanomaterials, and organic electronic materials.
Synthesis of Boron-Containing Polymers and Nanomaterials
Boron-containing polymers are a class of materials with a wide range of potential applications, from drug delivery to chemical sensing and dynamic materials. researchgate.netresearchgate.net The incorporation of boron into a polymer backbone can significantly influence its chemical and physical properties. researchgate.net 2-(1,3,2-Dioxaborolan-2-yl)pyridine and similar boronic ester-containing monomers can be polymerized to create polymers with unique characteristics. researchgate.netrsc.org
These polymers can exhibit responsive behavior, such as gelation triggered by the addition of pyridine, and the crosslinking can often be reversed, leading to dynamic and self-repairing materials. researchgate.netrsc.org The interaction between the boron center and other functional groups within the polymer can lead to the formation of supramolecular assemblies with interesting properties. researchgate.net
Development of Organic Electronic Materials (e.g., precursors for OLEDs)
The field of organic electronics has seen significant advancements through the incorporation of boron-containing molecules. The empty p-orbital of the boron atom can interact with π-conjugated systems, leading to desirable optical and electronic properties. scite.ai This makes boron-containing compounds, including derivatives of 2-(1,3,2-Dioxaborolan-2-yl)pyridine, attractive precursors for materials used in organic light-emitting diodes (OLEDs). scite.aiboronmolecular.com
The synthesis of highly emissive materials is a key focus in OLED research. While direct examples of 2-(1,3,2-Dioxaborolan-2-yl)pyridine in final OLED devices are not prominently detailed, its role as a building block for the constituent parts of such devices is implied by the extensive use of boronic acids and esters in the synthesis of OLED materials. boronmolecular.comresearchgate.netboronmolecular.com The ability to construct complex conjugated molecules through reactions involving boronic esters is fundamental to the design of new and efficient OLED emitters.
Contributions to Catalysis and Ligand Development
2-(1,3,2-Dioxaborolan-2-yl)pyridine, also known as 2-pyridylboronic acid pinacol (B44631) ester, serves as a cornerstone in modern coordination chemistry and catalysis. Its unique structure, featuring a pyridine ring and a boronic acid pinacol ester group, makes it an exceptionally versatile building block for the synthesis of sophisticated ligands. The pyridine nitrogen provides a key coordination site for a vast array of transition metals, while the boronic ester functionality enables facile carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.
This compound is instrumental in the construction of ligands with tailored electronic and steric properties, which in turn allows for the fine-tuning of the catalytic activity and selectivity of their corresponding metal complexes. The synthesis of these ligands often involves the coupling of the 2-pyridylboronic ester with a suitable halogenated precursor.
A primary application is the synthesis of 2,2'-bipyridine (B1663995) (bpy) and its derivatives, which are among the most widely used chelating ligands in chemistry. These bidentate ligands form stable complexes with numerous metals and are central to a wide range of catalytic processes. By using substituted pyridylboronic esters or coupling partners, chemists can design bipyridine ligands with specific functionalities to control the behavior of the catalyst.
Beyond simple bipyridines, 2-(1,3,2-Dioxaborolan-2-yl)pyridine is employed to create more complex ligand architectures, including:
Pincer Ligands: These are tridentate ligands that bind to a metal center in a meridional fashion. Pyridine-derived pincer ligands, such as those based on a central pyridine-2,6-dicarboxylate (B1240393) scaffold, have been investigated for their catalytic applications where the ester or amide groups can act as hemilabile coordinating arms.
Oxazoline-Containing Ligands: Ligands like 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) and 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) are readily synthesized and used to create catalysts for various reactions, including polymerization.
Pyridine-Amido and Imino-Pyridine Ligands: These have been developed for transition-metal-free catalysis, for instance, in the polymerization of conjugated dienes using aluminum-based catalysts. They are also integral to the highly successful 2-(arylimino)pyridine nickel catalysts used in ethylene (B1197577) polymerization to produce highly branched polyethylenes.
The utility of this boronic ester is highlighted by its role in creating catalysts for a diverse set of applications, from producing value-added polymers to synthesizing molecules with potential anti-cancer properties.
| Ligand Class/Derivative | Synthetic Utility of Precursor | Metal (if applicable) | Catalytic Application/Focus Area | Reference |
|---|---|---|---|---|
| 2,2'-Bipyridine (bpy) Analogues | Key building block for forming the bipyridine scaffold via Suzuki coupling. | Various Transition Metals | General catalysis, material science. | |
| Poly(2,2′-bipyridyl) Ligands | Used in the synthesis of multi-bipyridyl structures for biological applications. | N/A (as ligand) | Development of agents with anti-cancer activity. | |
| Pyridine-2,6-dicarboxylic Acid Ester (pydicR2) Pincer Ligands | Precursor for the central pyridine core of pincer systems. | Copper(II) | Fundamental coordination chemistry, potential for hemilabile ligand catalysis. | |
| 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) | The pyridine core is often introduced using coupling chemistry. | Cu, Ru, Rh, Mn, Fe, etc. | Polymerization catalysis (e.g., ethylene-norbornene copolymerization). | |
| Pyridine-Amido Ligands | The pyridine moiety is a foundational component of the ligand. | Aluminum | Transition-metal-free stereospecific polymerization of 1,3-butadiene. | |
| 2-(Arylimino)pyridine Ligands | The pyridine backbone is essential for the ligand structure. | Nickel | Ethylene polymerization to produce highly branched, value-added polyethylenes. |
Design and Synthesis of Advanced Probes and Research Ligands
The functional versatility of 2-(1,3,2-Dioxaborolan-2-yl)pyridine extends beyond catalysis into the realm of biochemical and biomedical research. Its unique chemical properties are harnessed to construct highly specific molecular probes and ligands for imaging and diagnostics.
The boronic ester group is a key functional moiety for the design of fluorescent probes. It can act as a recognition site for specific biological analytes, most notably diol-containing molecules such as carbohydrates and certain glycoproteins. The interaction between the boronic acid and the target analyte can trigger a change in the photophysical properties of an attached fluorophore, leading to a detectable change in fluorescence intensity or wavelength. This "turn-on" or "turn-off" response allows for the visualization and quantification of the target molecule within a complex biological environment.
Furthermore, the pyridine component of 2-(1,3,2-Dioxaborolan-2-yl)pyridine can be integrated into larger π-conjugated systems that form the core of a fluorophore. Through Suzuki or other cross-coupling reactions, this building block can be used to construct novel dye structures with tunable optical properties. The pyridine nitrogen can also influence the probe's sensitivity to pH and its ability to chelate metal ions, adding further layers of functionality. Research in this area focuses on creating probes that are highly selective, sensitive, and suitable for use in living cells, enabling the study of dynamic biological processes in real-time.
In the field of nuclear medicine and molecular imaging, particularly Positron Emission Tomography (PET), there is a critical need for precursors that allow for the rapid and efficient incorporation of short-lived radioisotopes into a target molecule. 2-(1,3,2-Dioxaborolan-2-yl)pyridine and its derivatives are emerging as highly valuable precursors for this purpose, especially in the context of radiofluorination (the introduction of Fluorine-18 (B77423), ¹⁸F).
The carbon-boron bond of the pinacol ester is susceptible to substitution reactions, making it an ideal handle for late-stage radiofluorination. A common strategy involves the copper-mediated radiofluorination of arylboronic esters. In this method, the [¹⁸F]fluoride, produced by a cyclotron, is reacted with the boronic ester precursor in the presence of a copper catalyst. This approach offers several advantages:
Mild Reaction Conditions: The reactions can often be performed under conditions that are compatible with complex, functionalized molecules.
High Radiochemical Yield: The efficiency of the fluorine-18 incorporation can be very high, which is crucial given the short half-life of the isotope (approx. 110 minutes).
The pyridine moiety itself is a common structural feature in many biologically active molecules and PET radioligands, as it can participate in hydrogen bonding and coordinate to metallic centers in enzymes. Therefore, using 2-(1,3,2-Dioxaborolan-2-yl)pyridine as a precursor allows for the direct synthesis of ¹⁸F-labeled 2-pyridyl compounds, which can be evaluated as potential PET tracers for imaging a variety of biological targets, including enzymes and receptors in the brain.
| Application Area | Role of 2-(1,3,2-Dioxaborolan-2-yl)pyridine | Key Chemical Transformation | Target Application |
|---|---|---|---|
| Fluorescence Probes | Acts as a recognition site (boronic ester) for diols or as a building block for the fluorophore itself. | Analyte binding to boronic ester; Suzuki coupling to build π-systems. | Detection of carbohydrates, glycoproteins, and other biological analytes in cellular research. |
| Radiochemical Synthesis | Serves as a precursor for late-stage radiofluorination. | Copper-mediated ¹⁸F-radiofluorination of the C-B bond. | Synthesis of ¹⁸F-labeled PET tracers for molecular imaging of biological targets in vivo. |
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation and Mechanistic Investigations
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and functional groups. For 2-(1,3,2-Dioxaborolan-2-yl)pyridine and its analogues, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) for Comprehensive Structural Analysis
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For a complete structural assignment of organoboron compounds, ¹H, ¹³C, and ¹¹B NMR are routinely utilized. nih.govnih.gov
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of a pyridyl boronate ester, distinct signals would be observed for the aromatic protons of the pyridine (B92270) ring and the protons of the pinacol (B44631) group. For instance, in related pyridine boronate esters, the aromatic protons typically appear in the region of 7.0-9.0 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the pyridine ring.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For 2-(1,3,2-Dioxaborolan-2-yl)pyridine, characteristic signals would be expected for the carbons of the pyridine ring and the dioxaborolane moiety. researchgate.net The carbon atom directly bonded to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the adjacent boron nucleus.
¹¹B NMR: Boron-11 NMR is particularly crucial for characterizing organoboron compounds. nih.govnih.govrsc.org The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and the electronic environment of the boron atom. For 2-(1,3,2-Dioxaborolan-2-yl)pyridine, the ¹¹B NMR spectrum would typically show a single resonance in the range expected for a tetracoordinate boronate ester, often around δ 30 ppm. rsc.org This confirms the presence and nature of the boronic ester functionality.
Table 1: Representative NMR Data for Pyridine Boronate Esters
| Nucleus | Chemical Shift (ppm) Range | Notes |
| ¹H | 7.0 - 9.0 | Aromatic protons on the pyridine ring. |
| 1.2 - 1.4 | Methyl protons on the pinacol group. | |
| ¹³C | 120 - 155 | Aromatic carbons of the pyridine ring. |
| ~84 | Quaternary carbons of the pinacol group. | |
| ~25 | Methyl carbons of the pinacol group. | |
| ¹¹B | 20 - 35 | Characteristic for tetracoordinate boronate esters. rsc.org |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern on the pyridine ring.
Mass Spectrometry (MS, HRMS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
MS and HRMS: Standard mass spectrometry can confirm the molecular weight of 2-(1,3,2-Dioxaborolan-2-yl)pyridine. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. rsc.org
MALDI-TOF: Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing fragile molecules that might decompose using other ionization methods. nih.gov While less common for small molecules like 2-(1,3,2-Dioxaborolan-2-yl)pyridine, it can be a valuable tool in specific research contexts, such as the analysis of reaction mixtures or derivatives.
Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. qut.edu.au These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for qualitative analysis.
IR Spectroscopy: The IR spectrum of 2-(1,3,2-Dioxaborolan-2-yl)pyridine would show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring. researchgate.net Additionally, strong bands corresponding to the B-O and C-O bonds of the dioxaborolane ring would be present, typically in the 1300-1100 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. qut.edu.au The pyridine ring vibrations, for instance, often give rise to strong Raman signals.
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.com For a compound like 2-(1,3,2-Dioxaborolan-2-yl)pyridine, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its structure. researchgate.net This technique yields precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. This information is invaluable for understanding intermolecular interactions and for computational modeling studies.
Chromatographic Methods for Purification and Purity Assessment in Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the desired product from a reaction mixture and for assessing its purity.
Column Chromatography for Reaction Product Isolation
Column chromatography is a widely used purification technique in organic synthesis. orgsyn.orggoogle.com In the synthesis of 2-(1,3,2-Dioxaborolan-2-yl)pyridine, after the reaction is complete, the crude product is often a mixture containing starting materials, byproducts, and the desired compound. This mixture can be loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Due to differences in polarity and other interactions, the components of the mixture travel down the column at different rates, allowing for their separation and the isolation of the pure 2-(1,3,2-Dioxaborolan-2-yl)pyridine. amazonaws.com The effectiveness of the separation is often monitored by thin-layer chromatography (TLC). In some cases, silica gel impregnated with boric acid can be used to improve the purification of boronic esters by reducing their decomposition or strong adsorption on the silica. researchgate.net
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Analysis
Gas chromatography and high-performance liquid chromatography are indispensable tools in the synthesis and quality control of 2-(1,3,2-dioxaborolan-2-yl)pyridine. They provide critical data on the conversion of starting materials, the formation of the desired product, and the presence of any impurities. However, the physicochemical properties of pyridinylboronic acid pinacol esters demand tailored analytical strategies to ensure accurate and reliable results.
Gas Chromatography (GC) is often utilized for monitoring the progress of reactions that synthesize 2-(1,3,2-dioxaborolan-2-yl)pyridine. Its high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), allow for the effective separation and quantification of volatile components in a reaction mixture. A significant challenge in the GC analysis of boronic esters is their potential for thermal degradation in the injector port and on the column. Furthermore, the corresponding boronic acid, a common impurity and hydrolysis product, is non-volatile and therefore not directly amenable to GC analysis without derivatization. nih.govresearchgate.net
To overcome these limitations, derivatization of the boronic acid impurity to a more volatile ester, such as its pinacol ester, can be performed. chromatographyonline.com This allows for the simultaneous analysis of the desired boronate ester and its potential acid impurity. For direct analysis, a robust GC method would involve careful optimization of the injector temperature and the use of a suitable capillary column to minimize on-column degradation.
High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase (RP) mode, is the more prevalent technique for the purity analysis of 2-(1,3,2-dioxaborolan-2-yl)pyridine. researchgate.net It offers the advantage of analyzing the compound at ambient temperature, thus avoiding thermal degradation. However, the primary analytical hurdle in RP-HPLC is the on-column hydrolysis of the boronic ester to its corresponding boronic acid. researchgate.net This can lead to inaccurate purity assessments and peak tailing.
To mitigate on-column hydrolysis, several strategies have been developed. The use of aprotic diluents for sample preparation is crucial to prevent premature hydrolysis before injection. researchgate.net Furthermore, the choice of the stationary phase and mobile phase composition is critical. Columns with low silanol (B1196071) activity, such as the Waters XTerra MS C18, have been shown to significantly reduce on-column hydrolysis. researchgate.net Another effective approach is the use of high-pH mobile phases (e.g., pH 12.4), which can stabilize the boronate ester during the chromatographic run. nih.gov
The following tables present hypothetical yet representative data for GC and HPLC analyses of 2-(1,3,2-dioxaborolan-2-yl)pyridine, illustrating how these techniques are applied for reaction monitoring and purity assessment.
Table 1: GC-FID Monitoring of a Synthesis Reaction
This table exemplifies the use of GC-FID to monitor the consumption of a starting material and the formation of the product over time. The percentage area normalization provides a straightforward way to track the reaction's progress.
| Reaction Time (hours) | 2-Bromopyridine (% Area) | 2-(1,3,2-Dioxaborolan-2-yl)pyridine (% Area) |
|---|---|---|
| 0 | 98.5 | 0.5 |
| 1 | 75.2 | 23.8 |
| 2 | 45.8 | 53.1 |
| 4 | 10.3 | 88.7 |
| 6 | <1 | 98.9 |
Table 2: RP-HPLC-UV Purity Analysis of a Final Product Batch
This table demonstrates a typical purity analysis of a final product batch of 2-(1,3,2-dioxaborolan-2-yl)pyridine using RP-HPLC with UV detection. The data includes the retention time, percentage area of the main peak, and any detected impurities.
| Peak Identity | Retention Time (min) | Area (%) |
|---|---|---|
| Pyridine-2-boronic acid | 2.5 | 0.45 |
| 2-(1,3,2-Dioxaborolan-2-yl)pyridine | 5.8 | 99.35 |
| Unknown Impurity 1 | 7.2 | 0.12 |
| Unknown Impurity 2 | 8.1 | 0.08 |
These chromatographic methods, when carefully developed and validated, provide the necessary analytical power to ensure the quality and consistency of 2-(1,3,2-dioxaborolan-2-yl)pyridine for its intended applications in research and development.
Future Research Directions and Challenges in Pyridylboronate Chemistry
Development of More Efficient and Sustainable Synthetic Strategies for Pyridylboronates
The development of greener and more sustainable methods for synthesizing pyridylboronates is a key area of future research. researchgate.netnih.gov Traditional synthetic routes often involve harsh reagents and generate significant waste. purkh.com The principles of green chemistry, such as atom economy, use of renewable feedstocks, and employment of safer solvents, are increasingly being applied to address these issues. purkh.comijrar.orgresearchgate.net
Future work will likely focus on several key areas:
Catalytic Borylation: Expanding the use of transition-metal catalysis and developing novel catalytic systems can lead to more direct and atom-economical borylation reactions. purkh.com This includes exploring earth-abundant metal catalysts as alternatives to precious metals. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it a promising avenue for the industrial production of pyridylboronates. mdpi.com
Alternative Energy Sources: The use of microwave irradiation and ultrasound as energy sources can accelerate reaction times and improve yields, often under milder conditions. researchgate.netmdpi.com
Bio-based Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents is a critical step towards more sustainable processes. jocpr.com
Expanding the Scope of Regioselective Functionalization of Pyridine (B92270) Rings
Achieving precise control over the position of functionalization on the pyridine ring remains a significant challenge. nih.govresearchgate.net Future research will aim to develop new methodologies that allow for the selective introduction of various functional groups at specific positions of the pyridine nucleus using boronate esters.
Key research directions include:
C-H Activation: Direct C-H functionalization is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.net Developing catalysts and directing groups that can selectively activate specific C-H bonds on the pyridine ring is a major goal.
Dearomatization-Rearomatization Strategies: This approach involves the temporary dearomatization of the pyridine ring to facilitate selective functionalization, followed by rearomatization to restore the aromatic system. researchgate.net
Novel Boron Reagents: The design and synthesis of new pyridylboronate reagents with tailored reactivity and selectivity will be crucial for expanding the scope of accessible pyridine derivatives. The use of triborane (B3H7) adducts, for example, has shown promise in mediating regioselective substitutions. rsc.org
Overcoming Challenges in Catalyst Design and Reaction Selectivity
The inherent properties of 2-pyridylboronates, such as their propensity for protodeboronation, present significant hurdles in achieving high reaction selectivity and yields, a challenge often referred to as the "2-pyridyl problem". nih.govresearchgate.net Overcoming these issues requires innovative catalyst design and a deeper understanding of reaction mechanisms.
Future research will likely focus on:
Ligand Development: The design of specialized ligands for transition-metal catalysts is critical for controlling reactivity and selectivity. Ligands can modulate the electronic and steric properties of the metal center, influencing the outcome of the reaction. The use of an anti-interference ligand has been shown to facilitate Markovnikov-selective hydroboration. acs.org
Slow-Release Strategies: The development of air-stable boronate precursors, such as MIDA boronates, that slowly release the reactive boronic acid in situ can minimize decomposition and favor the desired cross-coupling reaction. nih.gov
Multi-metallic Catalysis: The use of co-catalysts, such as copper salts in palladium-catalyzed reactions, has been shown to improve the efficiency of cross-coupling reactions involving challenging 2-pyridylboronates. nih.govresearchgate.net
Computational Modeling: DFT studies and other computational methods can provide valuable insights into reaction mechanisms and help guide the rational design of new catalysts and reaction conditions. acs.org
Exploration of Novel Reactivity Patterns and Chemical Transformations with Pyridylboronates
Beyond their traditional use in cross-coupling reactions, there is a growing interest in exploring new and unconventional reactivity patterns of pyridylboronates. This includes harnessing their unique electronic properties to participate in novel chemical transformations.
Areas for future exploration include:
Photoredox Catalysis: The use of light to drive chemical reactions offers a mild and sustainable alternative to traditional thermal methods. Investigating the participation of pyridylboronates in photoredox-catalyzed reactions could open up new synthetic pathways.
Radical Reactions: Exploring the generation and reactivity of pyridyl radicals from boronate precursors could lead to the development of new methods for C-C and C-heteroatom bond formation. acs.org
Cascade Reactions: Designing one-pot, multi-step reactions (cascade reactions) that utilize pyridylboronates can significantly increase synthetic efficiency by reducing the number of purification steps and minimizing waste. acs.org
Advancements in Green Chemistry Principles for Pyridylboronate Synthesis and Application
The integration of green chemistry principles is a continuous and overarching theme in the future of pyridylboronate chemistry. ijrar.orgresearchgate.net This involves a holistic approach to minimize the environmental impact of both the synthesis of these reagents and their subsequent applications. purkh.comnih.gov
Future advancements will be driven by:
Life Cycle Assessment: Conducting thorough life cycle assessments of synthetic routes to identify and mitigate environmental hotspots. ijrar.org
Renewable Feedstocks: Exploring the use of biomass and other renewable resources as starting materials for the synthesis of pyridylboronates. purkh.com
Waste Valorization: Developing methods to convert waste products from pyridylboronate synthesis and applications into valuable chemicals.
Designing for Degradation: Creating pyridylboronate-derived products that are designed to degrade into non-toxic substances at the end of their lifecycle. researchgate.net
The following table summarizes key research areas and their potential impact on the field of pyridylboronate chemistry.
| Research Area | Key Objectives | Potential Impact |
| Sustainable Synthesis | Develop catalytic, flow, and alternative energy methods. Use of greener solvents. | Reduced environmental footprint, increased efficiency, and scalability. researchgate.netmdpi.com |
| Regioselective Functionalization | Advance C-H activation and dearomatization-rearomatization strategies. | Precise control over molecular architecture for new materials and pharmaceuticals. researchgate.net |
| Catalyst Design | Create novel ligands and multi-metallic systems. Employ slow-release strategies. | Overcome the "2-pyridyl problem," leading to higher yields and broader applicability. nih.govnih.gov |
| Novel Reactivity | Explore photoredox catalysis, radical reactions, and cascade sequences. | Discovery of new chemical transformations and more efficient synthetic routes. acs.org |
| Green Chemistry Integration | Implement life cycle assessment, use renewable feedstocks, and design for degradation. | A more sustainable and circular economy for chemical synthesis. purkh.comijrar.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1,3,2-Dioxaborolan-2-yl)pyridine?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation of halogenated pyridines. For example, bromopyridine derivatives react with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in solvents like dioxane or THF at 80–100°C . Key steps include:
- Halogenation : Use 2-bromopyridine as a starting material.
- Borylation : React with B₂pin₂ under inert conditions.
- Purification : Column chromatography (silica gel, hexane/EtOAc) yields the boronic ester.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Air Sensitivity : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Protective Equipment : Use gloves, goggles, and fume hoods due to potential irritancy (H315, H319) .
- Waste Disposal : Neutralize with aqueous bicarbonate before disposal to avoid boronate contamination .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : It acts as a boronic ester coupling partner for aryl/heteroaryl halides. Standard conditions include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) (1–5 mol%).
- Base : Na₂CO₃ or K₃PO₄ (2–3 equiv) in H₂O/dioxane (1:4 v/v).
- Temperature : 80–100°C for 12–24 hours .
- Workup : Extract with EtOAc, dry (MgSO₄), and purify via flash chromatography.
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm pyridine and borolan-2-yl substituents (e.g., δ ~8.5 ppm for pyridine-H; δ ~1.3 ppm for pinacol CH₃) .
- XRD : Resolve crystal structure using SHELX programs for refinement (e.g., SHELXL for small-molecule analysis) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency in sterically hindered systems?
- Methodological Answer :
- Solvent : Use toluene for bulky substrates to enhance solubility .
- Catalyst : Switch to Pd(OAc)₂ with SPhos ligand for electron-deficient partners.
- Microwave Assistance : Reduce reaction time (1–2 hours vs. 24 hours) at 120°C .
- Additives : Include tetrabutylammonium bromide (TBAB) to stabilize intermediates .
Q. What electronic effects influence the reactivity of this boronic ester in cross-couplings?
- Methodological Answer :
- Hardness/Softness : The pyridine ring’s electron-withdrawing nature increases boronate hardness (η), favoring coupling with soft electrophiles (e.g., aryl iodides over chlorides) .
- Resonance Effects : Pyridine’s conjugation stabilizes the boronate transition state, reducing side reactions (e.g., protodeboronation) .
Q. How can low yields or byproducts (e.g., homocoupling) be mitigated during synthesis?
- Methodological Answer :
- Oxygen Exclusion : Degas solvents and use Schlenk techniques to prevent Pd(0) oxidation .
- Stoichiometry : Limit B₂pin₂ to 1.1 equiv to avoid di-borylation .
- Byproduct Analysis : Monitor via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and isolate using preparative HPLC if needed .
Q. What strategies enhance the stability of this compound under aqueous or acidic conditions?
- Methodological Answer :
- Derivatization : Convert to trifluoroborate salts (KHF₂ treatment) for improved hydrolytic stability .
- pH Control : Maintain neutral pH during reactions (use buffered aqueous phases) .
Q. Are there alternative cross-coupling applications beyond Suzuki-Miyaura?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
